Structural Elucidation of Phenyl N-(4-Chlorophenyl)carbamate: A Comprehensive NMR Guide
Structural Elucidation of Phenyl N-(4-Chlorophenyl)carbamate: A Comprehensive NMR Guide
Executive Summary & Molecular Architecture
In the realm of drug development and agrochemical synthesis, carbamates serve as critical pharmacophores due to their proteolytic stability and ability to modulate enzyme activity. Phenyl N-(4-chlorophenyl)carbamate (Chemical Formula: C₁₃H₁₀ClNO₂) is a prime example of such a scaffold, featuring a central carbamate linkage (-NH-COO-) bridging a monosubstituted phenyl ring and a para-substituted 4-chlorophenyl ring 1.
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a self-validating logical framework. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task. By strategically combining ¹H NMR, ¹³C NMR, and 2D correlation techniques, we can build an orthogonal web of evidence that unambiguously confirms the molecular architecture.
Experimental Rationale & Self-Validating Protocol
The Causality of Solvent Selection
The choice of solvent dictates the quality of the spectral data. While Chloroform-d (CDCl₃) is standard, we specifically select Dimethyl Sulfoxide-d₆ (DMSO-d₆) for this carbamate.
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Why? Carbamates possess a labile NH proton. In non-polar solvents, this proton undergoes rapid chemical exchange and intermolecular hydrogen bonding, resulting in a broad, often undetectable signal. DMSO-d₆ acts as a strong hydrogen-bond acceptor, "locking" the NH proton in place and drastically reducing its exchange rate. This yields a sharp, highly diagnostic singlet in the downfield region.
Step-by-Step Acquisition Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent downstream artifacts.
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Sample Preparation: Weigh exactly 20.0 mg of the compound and dissolve it in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Check: The solution must be optically clear. Particulates will distort the magnetic field homogeneity (B₀).
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Probe Tuning & Matching: Insert the 5 mm tube into a 400 MHz (or higher) spectrometer. Tune the probe for both ¹H and ¹³C frequencies to maximize the efficiency of radiofrequency (RF) energy transfer.
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Gradient Shimming: Execute automated gradient shimming (e.g., TopShim).
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Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤ 1.0 Hz. If it exceeds this, the magnetic field is inhomogeneous and shimming must be repeated.
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¹H NMR Acquisition: Acquire 16 scans using a standard 90° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds.
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Causality: A 2.0 s delay ensures that >5×T₁ (longitudinal relaxation time) has passed for most protons, allowing for accurate, quantitative integration.
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¹³C NMR Acquisition: Acquire 512–1024 scans using a proton-decoupled sequence (e.g., zgpg30) with WALTZ-16 Composite Pulse Decoupling (CPD). Set D1 to 2.0 seconds.
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Causality: ¹³C has a low natural abundance (~1.1%). CPD collapses multiplet splitting into singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, which is critical for achieving a viable signal-to-noise ratio 2.
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Fig 1. Step-by-step NMR acquisition and processing workflow for structural elucidation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of phenyl N-(4-chlorophenyl)carbamate can be logically divided into three distinct spin systems. The integration must self-validate by summing to exactly 10 protons.
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The Carbamate NH (1H): Appears as a broad singlet at the most downfield position (δ ~10.25 ppm). Its extreme deshielding is caused by the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effects of the aromatic rings.
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The 4-Chlorophenyl Ring (4H): This para-substituted ring forms a classic AA'BB' spin system, presenting as two distinct doublets. The protons ortho to the nitrogen (H-2', H-6') are more deshielded (δ ~7.55 ppm) than those ortho to the chlorine atom (H-3', H-5', δ ~7.35 ppm). The symmetry dictates a strict 2H:2H integration ratio.
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The Phenyl Ring (5H): This monosubstituted ring presents three sets of signals. The protons ortho to the oxygen (H-2'', H-6'') appear as a doublet (δ ~7.20 ppm). The meta protons (H-3'', H-5'') appear as a triplet (δ ~7.40 ppm), and the para proton (H-4'') appears as a triplet (δ ~7.25 ppm).
Table 1: Summarized ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| NH | 10.25 | Broad Singlet (br s) | - | 1H | Carbamate NH |
| H-2', H-6' | 7.55 | Doublet (d) | 8.8 | 2H | 4-chlorophenyl (ortho to NH) |
| H-3'', H-5'' | 7.40 | Triplet (t) | 7.8 | 2H | Phenyl (meta to O) |
| H-3', H-5' | 7.35 | Doublet (d) | 8.8 | 2H | 4-chlorophenyl (ortho to Cl) |
| H-4'' | 7.25 | Triplet (t) | 7.4 | 1H | Phenyl (para to O) |
| H-2'', H-6'' | 7.20 | Doublet (d) | 7.8 | 2H | Phenyl (ortho to O) |
¹³C NMR Spectral Analysis
Carbon-13 NMR provides the skeletal map of the molecule. We expect 11 unique carbon signals (due to the symmetry of the two aromatic rings).
The most critical diagnostic peak is the carbamate carbonyl (C=O) , which resonates at δ ~152.0 ppm 3. The two ipso carbons attached to heteroatoms are also highly deshielded. The carbon attached to oxygen (C-1'') is more deshielded (δ ~150.5 ppm) than the carbon attached to nitrogen (C-1', δ ~138.0 ppm) due to oxygen's higher electronegativity.
Table 2: Summarized ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C=O | 152.0 | Quaternary (C) | Carbamate Carbonyl |
| C-1'' | 150.5 | Quaternary (C) | Phenyl (ipso to O) |
| C-1' | 138.0 | Quaternary (C) | 4-chlorophenyl (ipso to NH) |
| C-3'', C-5'' | 129.5 | Methine (CH) | Phenyl (meta to O) |
| C-3', C-5' | 128.8 | Methine (CH) | 4-chlorophenyl (meta to NH) |
| C-4' | 126.5 | Quaternary (C) | 4-chlorophenyl (ipso to Cl) |
| C-4'' | 125.5 | Methine (CH) | Phenyl (para to O) |
| C-2'', C-6'' | 122.0 | Methine (CH) | Phenyl (ortho to O) |
| C-2', C-6' | 120.0 | Methine (CH) | 4-chlorophenyl (ortho to NH) |
Orthogonal Validation via 2D NMR (HMBC)
To elevate the trustworthiness of our 1D assignments, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (2- to 3-bond) couplings between protons and carbons, effectively "bridging" the isolated spin systems.
If our proposed structure is correct, the NH proton (δ 10.25) must show a strong 3-bond correlation to the carbonyl carbon (δ 152.0) and a 2-bond correlation to the C-1' ipso carbon (δ 138.0). This specific correlation definitively proves the connectivity of the carbamate core.
Fig 2. Key HMBC correlations mapping proton environments to adjacent carbon centers.
By combining the precise integration of the ¹H spectrum, the characteristic chemical shifts of the ¹³C spectrum, and the definitive connectivity proven by HMBC, the structural elucidation of phenyl N-(4-chlorophenyl)carbamate becomes an airtight, self-validating scientific proof.
References
- Title: Phenyl N-(4-chlorophenyl)
- Source: acs.
- Source: acs.
